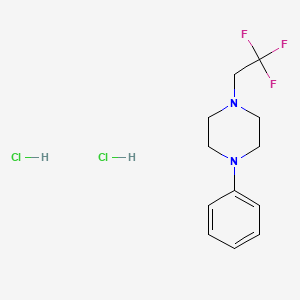

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJLPRQTKFDNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride typically involves the reaction of piperazine with phenyl and trifluoroethyl substituents. One common method includes the Buchwald–Hartwig amination, where an aryl halide reacts with piperazine in the presence of a palladium catalyst and a base . Another approach is the reductive amination of phenylpiperazine with 2,2,2-trifluoroacetaldehyde under reducing conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the phenyl or trifluoroethyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity :

Recent studies have identified piperazine derivatives with trifluoromethyl groups as potential antiviral agents. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds not only inhibited viral replication but also enhanced the systemic acquired resistance in plants by inducing the activity of enzymes like superoxide dismutase and polyphenol oxidase . -

Neurological Research :

Piperazine derivatives are often explored for their psychoactive properties. Research has shown that compounds similar to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine can exhibit selective binding to serotonin receptors, which may lead to therapeutic applications in treating mood disorders and anxiety . -

Drug Development :

The compound has been noted in patent literature as a precursor for synthesizing various pharmaceutical agents, particularly those targeting the central nervous system. Its structural characteristics allow it to serve as a scaffold for developing new medications with enhanced efficacy and reduced side effects .

Toxicological Studies

Toxicity assessments of piperazine derivatives indicate that many are well-tolerated in clinical settings. For example, compounds similar to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine were found to have minimal adverse effects in early-phase clinical trials, suggesting a favorable safety profile for further development .

Case Study 1: Antiviral Efficacy

A study conducted on a series of trifluoromethyl pyridine piperazine derivatives demonstrated their ability to significantly reduce viral loads in infected plant tissues. The study highlighted the mechanism of action involving the induction of plant defense pathways, making these compounds promising candidates for agricultural applications against viral pathogens .

Case Study 2: Psychoactive Properties

In a comprehensive analysis of new psychoactive substances, researchers identified several piperazine derivatives that exhibited behavioral effects in animal models. The findings suggest that modifications to the piperazine structure can lead to varying degrees of psychoactivity, offering insights into designing safer recreational drugs or therapeutic agents targeting mental health disorders .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The phenyl group contributes to the compound’s binding affinity to target proteins, influencing its pharmacological effects .

Comparison with Similar Compounds

Substituent Impact on Activity:

- Trifluoroethyl Group (R2) : The 2,2,2-trifluoroethyl group in the target compound significantly enhances acaricidal activity against Tetranychus urticae compared to acetyl, benzoyl, or sulfonyl substituents .

- Phenyl vs. Chlorophenyl (R1) : Substitution with electron-withdrawing groups (e.g., chlorine) on the phenyl ring improves metabolic stability but may reduce solubility. For example, 1-(3-chlorophenyl) derivatives are intermediates in anticancer agents , whereas the unsubstituted phenyl group in the target compound balances lipophilicity and reactivity .

Acaricidal Activity

The target compound demonstrates superior acaricidal activity (EC50 < 1 ppm against T. urticae) compared to analogs with cyano or methyl groups at the 2-position of the benzene ring . This is attributed to the trifluoroethyl group’s electronegativity and steric effects, which enhance binding to mite acetylcholine receptors .

Biological Activity

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride (CAS No. 13349-91-2) is a piperazine derivative notable for its unique trifluoroethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of central nervous system (CNS) disorders and other therapeutic areas.

The molecular formula of this compound is with a molecular weight of 241.08 g/mol. The compound is characterized by its ability to permeate the blood-brain barrier (BBB), which is crucial for CNS-targeting drugs. It is not a substrate for P-glycoprotein (P-gp) and does not inhibit major cytochrome P450 enzymes (CYPs), indicating a favorable metabolic profile for potential therapeutic applications .

Pharmacological Profile

This compound exhibits various biological activities as summarized below:

| Activity | Description |

|---|---|

| BBB Permeability | Yes |

| P-gp Substrate | No |

| CYP Inhibition | None of the major CYP enzymes are inhibited |

| Log Po/w | Ranges between 1.37 and 2.56 indicating moderate lipophilicity |

This profile suggests that the compound may be suitable for CNS applications without significant drug-drug interaction risks related to CYP inhibition.

CNS Effects

Research indicates that derivatives of piperazine compounds often exhibit anxiolytic and antidepressant effects. For instance, studies on similar piperazine derivatives have shown efficacy in reducing anxiety-like behaviors in animal models . The trifluoroethyl group may enhance binding affinity to specific receptors involved in mood regulation.

Study on Trifluoromethyl Group Containing Drugs

A review highlighted the significance of trifluoromethyl groups in enhancing the pharmacological properties of various drugs. Specifically, compounds with this group often demonstrate improved potency and selectivity for their targets compared to their non-fluorinated counterparts .

Comparative Analgesic Studies

In a comparative study involving analgesic properties, compounds structurally related to this compound were evaluated against known analgesics such as Metamizole. The results indicated that certain piperazine derivatives exhibited superior analgesic effects with reduced side effects, suggesting potential therapeutic advantages .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Use 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H2O:DCM (1:2) system. Catalyze with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature. Monitor via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .

- Acylation reactions : React 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in DCM using N,N-diisopropylethylamine as a base. Purify via crystallization (Et₂O) or flash chromatography .

- Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. For example, increasing sodium ascorbate to 1.0 equiv. may enhance CuAAC efficiency.

Q. How can researchers characterize the physicochemical properties of this compound?

- Experimental methods :

- Solubility : Test in aqueous buffers (e.g., piperazine dihydrochloride buffers at pH 5.32–9.70) or organic solvents (DCM, ethanol) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Computational methods :

- Predict Log S (water solubility) and TPSA (Topological Polar Surface Area) using tools like ACD/Labs or PubChem descriptors .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Storage : Store as a crystalline solid at -20°C in anhydrous conditions to prevent hydrolysis. Stability ≥5 years under inert gas (N₂/Ar) .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases to prevent decomposition of the trifluoroethyl group .

Advanced Research Questions

Q. How can structural modifications of the piperazine core enhance bioactivity in target applications (e.g., CNS disorders)?

- Approach :

- Introduce fluorinated or aromatic substituents (e.g., 4-fluorophenyl) to improve blood-brain barrier (BBB) penetration. Assess BBB permeability via computational models (e.g., SwissADME) or in vitro assays .

- Test derivatives in serotonin release assays, as phenylpiperazines are known to modulate 5-HT receptors .

- Case study : Replace the trifluoroethyl group with a 2,3-dihydro-1,4-benzodioxin moiety to study dopamine receptor affinity .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for piperazine derivatives?

- Conflict resolution :

- NMR discrepancies : Use high-field (≥500 MHz) NMR with deuterated DMSO-d₆ to distinguish overlapping proton signals. Compare with X-ray crystallography data for structural validation .

- Mass spectrometry : Employ HRMS (High-Resolution MS) to confirm molecular ion peaks and rule out adduct formation.

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or anticancer agent?

- Assay design :

- Kinase inhibition : Use fluorescence polarization assays with recombinant tyrosine kinases (e.g., EGFR, HER2). IC₅₀ values can be determined via dose-response curves .

- Anticancer activity : Screen against NCI-60 cancer cell lines. Compare cytotoxicity (MTT assay) with structurally similar triazole derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.